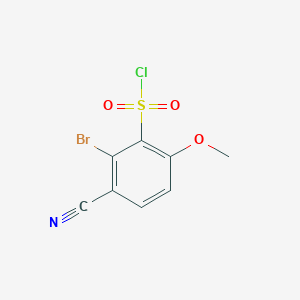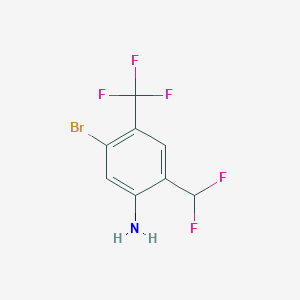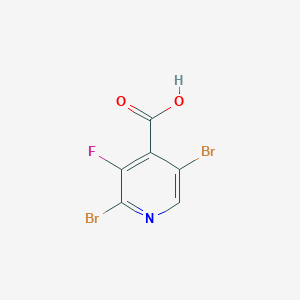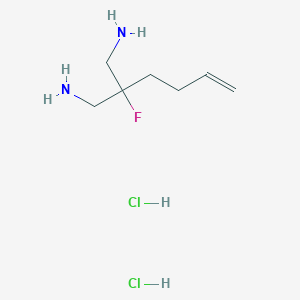
2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride
Übersicht
Beschreibung
2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride, also known as 2-AMF-2-FHE-1-ADC, is a synthetic compound that has been used in various scientific research applications. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Optical Resolution and Epimerization
Research by Kawachi et al. (1999) delves into the optical resolution and epimerization of fluorosilane compounds, which is relevant due to the optically active amino group involved. Although not directly mentioning 2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride, this study illustrates the broader context of manipulating fluorinated compounds for optical resolution, which could potentially apply to similar fluorinated amines (Kawachi, Maeda, Mitsudo, & Tamao, 1999).
Antibacterial Agents
Egawa et al. (1984) explored pyridonecarboxylic acids as antibacterial agents, focusing on the synthesis and antibacterial activity of compounds with an amino- and/or hydroxy-substituted cyclic amino group. This research underlines the potential of fluorinated amino compounds in developing new antibacterial agents, highlighting the relevance of studying such chemical structures for medicinal applications (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Fluorogenic Assays and Labeling
Jeon et al. (2020) presented research on amine-reactive activated esters of meso-CarboxyBODIPY for fluorogenic assays and labeling of amines, amino acids, and proteins. This demonstrates the application of fluorinated amino compounds in enhancing fluorescence-based detection and labeling techniques, crucial for biochemical research and diagnostics (Jeon, Kim, Jin, Lee, Bae, Bouffard, & Kim, 2020).
Synthesis and Biological Activity
Karthikeyan et al. (2006) investigated the synthesis and biological activity of Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety, including the preparation of compounds from aminomethylation reactions. This research is relevant for understanding the synthetic versatility and potential biological applications of fluorinated amines (Karthikeyan, Prasad, Poojary, Bhat, Holla, & Kumari, 2006).
Fluorogenic Reagent for Amines
Beale et al. (1989) developed 3-benzoyl-2-quinolinecarboxaldehyde as a novel fluorogenic reagent for high-sensitivity chromatographic analysis of primary amines. This showcases the potential for fluorinated amines to serve as substrates in developing advanced analytical methods with enhanced sensitivity and specificity (Beale, Hsieh, Savage, Wiesler, & Novotny, 1989).
Eigenschaften
IUPAC Name |
2-but-3-enyl-2-fluoropropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-2-3-4-7(8,5-9)6-10;;/h2H,1,3-6,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGVQDNLWZBNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



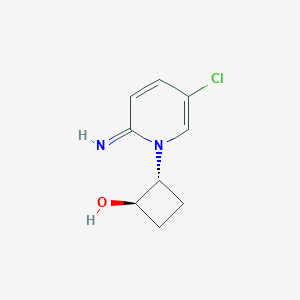
![trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1484827.png)
![trans-2-[(5-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484828.png)

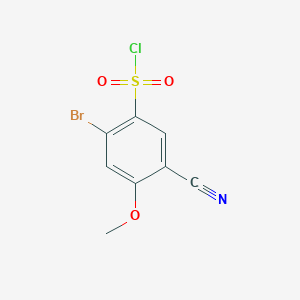
![trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484835.png)

![trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484838.png)
![trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484839.png)
